1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoroethyl group and a methoxyphenylmethyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-amino-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. This step introduces the fluoroethyl group to the pyrazole ring. Subsequently, the intermediate product is reacted with 4-methoxybenzyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl or methoxyphenylmethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes or receptors. This can provide insights into its potential therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways. This can lead to the development of new drugs or therapeutic agents.
Industry: In industrial applications, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine: A similar compound with a different substitution pattern on the pyrazole ring.
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine: Another analog with a different substitution position on the pyrazole ring.
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-carboxamide: A related compound with a carboxamide group instead of an amine group.
Uniqueness
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the fluoroethyl and methoxyphenylmethyl groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H16FN3O |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H16FN3O/c1-18-13-4-2-11(3-5-13)8-15-12-9-16-17(10-12)7-6-14/h2-5,9-10,15H,6-8H2,1H3 |
InChI Key |
NLXOEPWVNLYWLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.